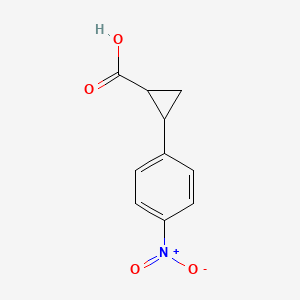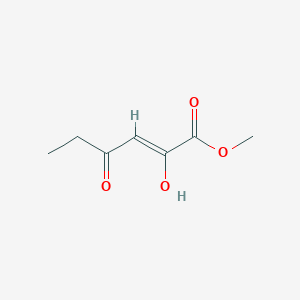
2'-O-Methyl-5-hydroxyMethyluridine
Vue d'ensemble
Description
2’-O-Methyl-5-hydroxyMethyluridine is a modified nucleoside that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is methylated, and the 5’ position of the uracil base is hydroxymethylated. These modifications confer unique properties to the nucleoside, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-5-hydroxyMethyluridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.
Methylation of the 2’ hydroxyl group: using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Hydroxymethylation of the 5’ position: of the uracil base, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of 2’-O-Methyl-5-hydroxyMethyluridine may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Methyl-5-hydroxyMethyluridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group at the 5’ position can be oxidized to formyl or carboxyl groups.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: 5-Formyluridine, 5-Carboxyuridine.
Reduction: 5-Methyluridine.
Substitution: 2’-Azido-5-hydroxyMethyluridine, 2’-Thio-5-hydroxyMethyluridine.
Applications De Recherche Scientifique
2’-O-Methyl-5-hydroxyMethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Incorporated into RNA molecules to investigate the effects of methylation on RNA stability and function.
Medicine: Explored for its potential antiviral properties and as a component in the development of nucleoside analog drugs.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’-O-Methyl-5-hydroxyMethyluridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA molecules. The methylation at the 2’ position enhances the stability of RNA by protecting it from enzymatic degradation. The hydroxymethyl group at the 5’ position can participate in hydrogen bonding, affecting the base-pairing properties and overall conformation of the RNA.
Molecular Targets and Pathways:
RNA Stability: The compound stabilizes RNA molecules by preventing degradation by ribonucleases.
Gene Regulation: It can modulate gene expression by affecting RNA processing and translation.
Comparaison Avec Des Composés Similaires
2’-O-Methyl-5-hydroxyMethyluridine can be compared with other modified nucleosides such as:
2’-O-Methyluridine: Lacks the hydroxymethyl group at the 5’ position, making it less versatile in hydrogen bonding interactions.
5-HydroxyMethyluridine: Lacks the methyl group at the 2’ position, resulting in lower stability against enzymatic degradation.
5-Formyluridine: An oxidized form of 5-hydroxyMethyluridine, which can participate in different chemical reactions.
Uniqueness: The combination of methylation at the 2’ position and hydroxymethylation at the 5’ position makes 2’-O-Methyl-5-hydroxyMethyluridine unique in its ability to enhance RNA stability and participate in diverse chemical interactions.
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLVUOUHLNLDA-FDDDBJFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B3301413.png)






![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)





![2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3301500.png)
